molecular formula C11H15NO2 B1392906 3-((4-Methoxybenzyl)oxy)azetidine CAS No. 1219980-02-5

3-((4-Methoxybenzyl)oxy)azetidine

Cat. No. B1392906
M. Wt: 193.24 g/mol
InChI Key: YJUVUYMZTANBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-((4-Methoxybenzyl)oxy)azetidine” is a chemical compound with the empirical formula C11H15NO2 . It has a molecular weight of 193.24 . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “3-((4-Methoxybenzyl)oxy)azetidine” can be represented by the SMILES string COC1=CC=C (C=C1)COC2CNC2 . The InChI representation is 1S/C11H15NO2/c1-13-10-4-2-9 (3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 .


Physical And Chemical Properties Analysis

“3-((4-Methoxybenzyl)oxy)azetidine” is a solid compound . Its empirical formula is C11H15NO2 and it has a molecular weight of 193.24 .

Scientific Research Applications

“3-((4-Methoxybenzyl)oxy)azetidine” belongs to a class of compounds known as azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

  • Organic Synthesis : Azetidines are used as building blocks in the synthesis of complex organic molecules . They can undergo a variety of reactions, including ring-opening, substitution, and addition reactions, which makes them versatile tools in synthetic chemistry .

  • Medicinal Chemistry : Azetidines are found in several bioactive molecules and natural products . They are used as motifs in drug discovery, with examples including azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant) .

  • Polymerization : Azetidines have been used in the creation of polymers . Their unique reactivity allows for the formation of polymers with specific properties .

  • Chiral Templates : Azetidines have been used as chiral templates in the synthesis of enantiomerically pure compounds . Their four-membered ring structure can induce chirality in other parts of the molecule .

Future Directions

Azetidines, including “3-((4-Methoxybenzyl)oxy)azetidine”, have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVUYMZTANBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679280
Record name 3-[(4-Methoxyphenyl)methoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methoxybenzyl)oxy)azetidine

CAS RN

1219980-02-5
Record name 3-[(4-Methoxyphenyl)methoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methoxyphenyl)methoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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